m-Xylylenediphosphonic Acid

Description

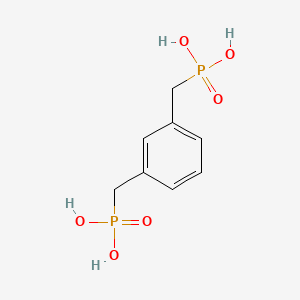

m-Xylylenediphosphonic Acid (CAS: 144052-40-4) is an organophosphonic acid with the molecular formula C₈H₁₂O₆P₂ and a molecular weight of 266.13 g/mol. It features two phosphonic acid groups attached to the meta positions of a benzene ring. This compound is commercially available with a purity of ≥97% and is primarily used in industrial applications and scientific research, such as materials science and coordination chemistry .

Properties

IUPAC Name |

[3-(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6P2/c9-15(10,11)5-7-2-1-3-8(4-7)6-16(12,13)14/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWZCUXISXXGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CP(=O)(O)O)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598288 | |

| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144052-40-4 | |

| Record name | NSC725600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,3-Phenylenebis(methylene)]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Xylylenediphosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylylenediphosphonic Acid can be synthesized through a hydrothermal method. This involves reacting m-xylylenediamine with phosphorous acid under hydrothermal conditions. The reaction typically takes place in an autoclave at elevated temperatures and pressures, resulting in the formation of the desired diphosphonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis method mentioned above can be scaled up for industrial production. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: m-Xylylenediphosphonic Acid undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions.

Condensation: Can react with other phosphonic acids to form oligomers or polymers.

Hydrolysis: Undergoes hydrolysis in the presence of water, leading to the formation of phosphonic acid derivatives.

Common Reagents and Conditions:

Metal Ions: Such as manganese, cobalt, and copper, are commonly used in complexation reactions.

Hydrothermal Conditions: Elevated temperatures and pressures are often employed to facilitate reactions.

Major Products Formed:

Metal Complexes: Stable complexes with various metal ions.

Phosphonic Acid Derivatives: Resulting from hydrolysis reactions.

Scientific Research Applications

m-Xylylenediphosphonic Acid has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks and other complex structures.

Biology: Investigated for its potential in biomedical applications, such as bone resorption inhibitors.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the development of advanced materials, including catalysts and adsorbents.

Mechanism of Action

The mechanism of action of m-Xylylenediphosphonic Acid involves its ability to form strong complexes with metal ions. This complexation process is facilitated by the presence of phosphonic acid groups, which can coordinate with metal ions through their oxygen atoms. The resulting metal complexes exhibit unique properties that are exploited in various applications, such as catalysis and materials science .

Comparison with Similar Compounds

Positional Isomers: o- and p-Xylylenediphosphonic Acids

The positional isomers of m-xylylenediphosphonic acid differ in the substitution pattern of the phosphonic acid groups on the benzene ring:

- o-Xylylenediphosphonic Acid (CAS: 42104-58-5): Phosphonic acid groups are in the ortho positions.

- p-Xylylenediphosphonic Acid : Phosphonic acid groups are in the para positions.

Key Differences :

Functional Analogues: Hydroxymethylenebisphosphonic Acids

Compounds like 1-Hydroxy-3-aminopropane-1,1-diphosphonic Acid (CAS: Not listed) share the bisphosphonic acid motif but differ in backbone structure. These derivatives are synthesized using phosphorus trihalides (e.g., PCl₃) and phosphorous acid (H₃PO₃) under optimized conditions (90–95°C, 3.6–3.5 equiv. reagents) .

Key Insight : The aromatic backbone of this compound may confer higher thermal stability compared to aliphatic bisphosphonates, making it suitable for high-temperature applications .

Other Phosphonic Acid Derivatives

Phenylphosphonic Acid (CAS: Not listed) and (2-Carboxyethyl)phenylphosphinic Acid are simpler analogues with single phosphonic acid groups. These lack the dual chelation sites of this compound, reducing their metal-binding capacity .

Biological Activity

m-Xylylenediphosphonic acid (m-XDPA) is a compound belonging to the class of diphosphonic acids, which are characterized by two phosphonic acid groups attached to a carbon backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding the biological activity of m-XDPA is crucial for its application in therapeutic contexts, especially in bone-related diseases and as a potential anti-cancer agent.

Chemical Structure and Properties

This compound has the following chemical structure:

The presence of two phosphonic acid groups allows m-XDPA to interact with various biological systems, particularly in calcium metabolism and bone resorption processes.

Biological Activity Overview

The biological activities of m-XDPA can be categorized into several key areas:

- Bone Metabolism : m-XDPA has been shown to inhibit osteoclast-mediated bone resorption, similar to other bisphosphonates. This property makes it a candidate for treating osteoporosis and other metabolic bone diseases.

- Antitumor Activity : Preliminary studies suggest that m-XDPA may exhibit direct antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.

- Inhibition of Enzymatic Activity : m-XDPA has been investigated for its ability to inhibit certain enzymes involved in pathological processes, which may contribute to its therapeutic effects.

1. Osteoclast Inhibition

A study conducted by Soni et al. (2016) demonstrated that m-XDPA effectively inhibits osteoclast formation and activity in vitro. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bone resorption markers such as tartrate-resistant acid phosphatase (TRAP) activity.

| Concentration (µM) | TRAP Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data indicates that higher concentrations of m-XDPA significantly reduce osteoclast activity, supporting its potential use in osteoporosis treatment .

2. Antitumor Mechanisms

Research published in PubChem highlights the potential antitumor properties of m-XDPA through its interaction with cellular signaling pathways. In vitro studies have shown that m-XDPA can induce apoptosis in specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of phosphoinositide 3-kinase (PI3K) signaling pathways, which are critical for cell survival and proliferation .

3. Enzyme Inhibition Studies

Another significant area of research involves the inhibition of enzymes related to cancer progression. A comparative analysis indicated that m-XDPA exhibits inhibitory effects on matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis.

| Enzyme Type | Inhibition (%) at 100 µM |

|---|---|

| MMP-2 | 60 |

| MMP-9 | 55 |

| MMP-13 | 70 |

These findings suggest that m-XDPA could be beneficial in preventing cancer metastasis by inhibiting MMP activity .

Q & A

Q. Q. How can researchers address inconsistencies in catalytic activity data for m-Xylylenediphosphonic Acid-supported metal complexes?

- Methodological Answer: Standardize:

- Substrate scope : Test activity across diverse substrates (e.g., alkenes vs. alkynes) to identify selectivity trends.

- Leaching checks : Perform hot filtration tests to distinguish homogeneous vs. heterogeneous catalysis mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.